molecular formula C12H14N2O3 B181437 (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid CAS No. 16730-11-3

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Cat. No. B181437
CAS RN: 16730-11-3
M. Wt: 234.25 g/mol
InChI Key: ASMBUJRMSWTSLE-JTQLQIEISA-N
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Description

“(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 16730-11-3. It has a molecular weight of 234.25 . The IUPAC name for this compound is (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O3/c1-17-8-2-3-9-7 (4-10 (13)12 (15)16)6-14-11 (9)5-8/h2-3,5-6,10,14H,4,13H2,1H3, (H,15,16)/t10-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

  • Antimicrobial Activity : Schiff bases derived from Tryptophan, including those with an indole group, have been found to exhibit remarkable antimicrobial activity. This includes antibacterial and antifungal properties, as well as anti-tubercular effects (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

  • Crystal Structure Analysis : Studies on the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid have provided insights into its molecular geometry and interactions. These findings are significant for understanding its role in methylation, detoxication, and antioxidation, particularly in the pharmaceutical and food industries (Li, Liang, & Tai, 2009).

  • Antifungal Applications : Research into antifungal tripeptides involving derivatives of Tryptophan has led to the identification of molecular properties and structures that are beneficial in antifungal applications. This includes the prediction of bioactivity scores for these peptides, aiding in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Corrosion Inhibition : Tryptophan-derived Schiff bases have been used in the prevention of corrosion, particularly in acidic environments. Their adsorption on metal surfaces such as stainless steel and carbon steel has been studied, showing effectiveness in corrosion inhibition (Vikneshvaran & Velmathi, 2017; 2019).

  • Radiation-Induced Polymeric Modification : Tryptophan derivatives have been used in the modification of radiation-induced polyvinyl alcohol/acrylic acid hydrogels. These modifications result in polymers with increased thermal stability and potential applications in medical fields due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

  • Enantioselective Synthesis : The enantioselective synthesis of neuroexcitants and pharmaceutical intermediates using Tryptophan derivatives has been explored. This is crucial in the development of specific drug formulations (Pajouhesh et al., 2000).

  • Biocatalysis in Drug Research : Tryptophan derivatives have been used in biocatalytic processes, particularly in the production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. This showcases the role of these compounds in facilitating efficient and selective chemical transformations in drug research (Li et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBUJRMSWTSLE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572504
Record name 6-Methoxy-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid

CAS RN

16730-11-3
Record name 6-Methoxy-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Shu, R Yu, Y Zhang, J Wang, L Yang… - Medicinal …, 2013 - ingentaconnect.com
In this paper, VSTPV, was recruited as a novel set of structural and topological descriptors derived from principal component analysis (PCA) on 85 structural and topological variables of …
Number of citations: 20 www.ingentaconnect.com

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